4-(4-Methylpyridin-3-yl)benzonitrile
Overview
Description
4-(4-Methylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a benzonitrile group at the 3-position
Scientific Research Applications
4-(4-Methylpyridin-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using hydroxylamine hydrochloride in the presence of a catalyst such as Fe3O4-CTAB nanoparticles. The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine and benzonitrile rings.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyridine and benzonitrile derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-2-pyridyl)benzonitrile
- 4-(4-Methyl-3-pyridyl)benzaldehyde
- 4-(4-Methyl-3-pyridyl)benzoic acid
Uniqueness
4-(4-Methylpyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, as it can exhibit different reactivity and binding characteristics compared to similar compounds .
Properties
IUPAC Name |
4-(4-methylpyridin-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJYJYPXLTRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290892 | |
Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-21-3 | |
Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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